molecular formula C16H18N6O2 B2390870 3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide CAS No. 2034372-02-4

3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide

Cat. No.: B2390870
CAS No.: 2034372-02-4
M. Wt: 326.36
InChI Key: ARHLRIZCRUPZMB-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both pyridine and pyrazole rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-21-11-14(16(20-21)24-2)15(23)18-7-8-22-10-13(9-19-22)12-3-5-17-6-4-12/h3-6,9-11H,7-8H2,1-2H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHLRIZCRUPZMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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